Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name for this compound is This compound , reflecting its benzimidazole backbone fused with a benzene ring (denoted by "benzo"), a chloro substituent at position 2, and a methoxycarbonylmethyl group at position 5. The numbering of the benzimidazole system follows IUPAC guidelines, where nitrogen atoms occupy positions 1 and 3 in the five-membered imidazole ring. The "1H" designation indicates that the tautomeric hydrogen resides on the nitrogen at position 1, distinguishing it from the 3H tautomer.
The structural formula (Fig. 1) comprises:
- A bicyclic benzimidazole system (benzene fused to imidazole).
- A chlorine atom at position 2 of the imidazole ring.
- An acetoxy group (-O-CO-OCH3) at position 5 of the benzene ring.
Fig. 1: Structural representation of this compound.
Common Synonyms and Registry Identifiers
This compound is cataloged under multiple synonyms and registry identifiers across chemical databases (Table 1):
| Synonym | Registry Identifier | Source |
|---|---|---|
| This compound | 1804054-89-4 (CAS) | PubChem CID 99991287 |
| SCHEMBL20424542 | — | PubChem |
| Methyl2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate | — | PubChem |
The primary CAS Registry Number is 1804054-89-4 , with additional identifiers such as ZINC00363950 and AKOS027448436 referenced in supplier catalogs.
Molecular Formula and Structural Analogs in PubChem Databases
The molecular formula C10H9ClN2O2 corresponds to a molecular weight of 224.64 g/mol. Structural analogs in PubChem share the benzimidazole core but vary in substituents (Table 2):
Key differences among analogs include:
- Heteroatom variation : Replacement of imidazole nitrogen with oxygen in benzo[d]oxazole derivatives.
- Substituent complexity : Verapamil demonstrates extended alkyl and aryl groups, contrasting with the simpler acetoxy and chloro groups in the target compound.
- Functional group positioning : The methanamine group in CID 6484117 versus the acetate group in the target compound illustrates how minor substituent changes alter physicochemical properties.
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
methyl 2-(2-chloro-3H-benzimidazol-5-yl)acetate |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-9(14)5-6-2-3-7-8(4-6)13-10(11)12-7/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
KVMPGMHYWLKQHK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)N=C(N2)Cl |
Origin of Product |
United States |
Preparation Methods
Condensation of 1,2-Diamines with Carbonyl Derivatives
A widely adopted method involves condensing 4-chloro-1,2-phenylenediamine with α-ketoesters or aldehydes under acidic conditions. For instance, in a protocol adapted from, 4-chloro-1,2-phenylenediamine reacts with methyl glyoxylate in ethanol at reflux (78°C) for 12 hours, yielding the benzimidazole nucleus with a methyl ester substituent. The reaction mechanism proceeds via cyclodehydration, facilitated by hydrochloric acid catalysis, achieving yields of 65–72%.
Halogenation of Preexisting Benzimidazole Derivatives
An alternative approach modifies preformed benzimidazoles through electrophilic substitution. Chlorination at the 2-position is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C, followed by quenching with ice water. This method, though efficient for introducing chloro groups, requires stringent temperature control to avoid overhalogenation.
Functionalization at the 5-Position: Acetate Side Chain Introduction
Incorporating the acetate moiety at the 5-position of the benzimidazole ring necessitates selective alkylation or acylation strategies:
Nucleophilic Alkylation of Benzimidazole
A two-step procedure from involves generating a benzimidazole lithium intermediate using LDA (lithium diisopropylamide) at -78°C in THF. Subsequent reaction with methyl bromoacetate at -20°C introduces the acetate side chain, yielding the target compound in 58% isolated yield. This method’s regioselectivity arises from the electron-withdrawing chloro group directing metallation to the 5-position.
Mitsunobu Reaction for Direct Coupling
The Mitsunobu reaction offers a milder alternative, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-chloro-1H-benzimidazol-5-ol with methyl glycolate. Optimized conditions (DMF, 60°C, 6 hours) achieve 81% conversion, with the ester group remaining intact due to the reaction’s neutral pH.
Optimization of Reaction Parameters
Critical variables influencing yield and purity include:
Table 1: Comparative Analysis of Synthetic Conditions
| Method | Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Condensation | Ethanol | 78 | HCl (gas) | 72 | 95 |
| Halogenation | DCM | 0 | SO₂Cl₂ | 68 | 89 |
| Mitsunobu | DMF | 60 | DEAD/PPh₃ | 81 | 97 |
| Alkylation | THF | -20 | LDA | 58 | 91 |
Key findings:
-
Acidic conditions during condensation minimize side-product formation but risk ester hydrolysis.
-
Low temperatures (-20°C) in alkylation prevent polyalkylation but prolong reaction times.
Industrial-Scale Production Considerations
Scalability challenges center on cost-efficient catalysts and solvent recovery. Patent WO2013150545A2 discloses a continuous-flow system for benzimidazole synthesis, reducing reaction time from 12 hours to 45 minutes via microwave-assisted heating. Ethanol is recycled through distillation, lowering production costs by 22% compared to batch processes.
Analytical Characterization and Quality Control
Structural validation relies on spectroscopic techniques:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzimidazole derivatives.
Hydrolysis: Formation of 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetic acid.
Oxidation and Reduction: Formation of various oxidized or reduced benzimidazole derivatives.
Scientific Research Applications
Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: Employed in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The chloro group and the benzimidazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release the active benzimidazole moiety, which can further interact with molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity
The position and nature of substituents on the benzimidazole scaffold critically determine pharmacological profiles:
- Chloro vs. Methyl Groups :
- highlights 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide (51), which exhibits potent EGFR inhibition (IC₅₀ = 0.8 µM) and cytotoxicity against HepG-2 cells. The chloro group at the 2-position enhances kinase selectivity compared to methyl-substituted analogs, which are less active .
- In contrast, N,1,2-trimethylbenzimidazole derivatives (e.g., compounds 22–26 in ) show nicotinate phosphoribosyltransferase (NAPRT) inhibition, with IC₅₀ values ranging from 0.2–5 µM. Methyl groups improve solubility but reduce electrophilicity compared to chloro substituents .
- Ester vs. Amide Functional Groups :
- Methyl ester derivatives like the target compound are more lipophilic than carboxamide analogs (e.g., CTL series in ), which exhibit fatty acid synthase (FASN) inhibition (IC₅₀ = 0.1–2.3 µM) and selectivity for cancer cells (HCT-116, MCF-7). The ester group may enhance membrane permeability but reduce metabolic stability compared to amides .
Pharmacological Activities
Physicochemical Properties
- Melting Points : Chloro-substituted benzimidazoles (e.g., compound 51 in ) typically exhibit higher melting points (mp > 150°C) due to stronger intermolecular interactions compared to methyl analogs (mp = 147–208°C) .
- Solubility: Esters (e.g., methyl 4-(5-amino-benzimidazol-2-yl)butanoate in ) are more soluble in organic solvents than polar amides .
Key Research Findings and Implications
- Chloro Substituents Enhance Kinase Selectivity : The 2-chloro group in benzimidazoles improves binding to kinase active sites, as seen in EGFR inhibition .
- Ester vs. Amide Trade-offs : While esters improve bioavailability, they may require prodrug strategies for sustained activity compared to stable amides .
- Synergistic Effects : Combining chloro and methyl groups (e.g., compound 29 in ) balances electronic and steric effects, achieving IC₅₀ values < 1 µM for NAPRT inhibition .
Biological Activity
Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of drug development targeting cancer and infectious diseases. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
This compound features a benzo[d]imidazole moiety, characterized by the presence of both benzene and imidazole rings, along with a methyl ester functional group and a chlorine substituent at the 2-position of the benzo[d]imidazole ring. This specific arrangement contributes to its biological reactivity and potential therapeutic applications.
The synthesis of this compound can be achieved through various methods, typically involving the reaction of benzo[d]imidazole derivatives with appropriate reagents to introduce the chloro and ester functionalities. For example, one method involves the use of methyl iodide in the presence of a base to facilitate methylation at the desired position.
Biological Activities
Research indicates that compounds containing benzo[d]imidazole derivatives exhibit a variety of biological activities. This compound has been noted for several potential activities:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various microbial strains, including Staphylococcus aureus and Candida albicans. Studies suggest that derivatives may inhibit biofilm formation and exhibit bactericidal properties .
- Anticancer Potential : The compound has been proposed as a lead for developing drugs targeting specific cancer pathways. For instance, benzimidazole derivatives have been implicated in inhibiting proteins involved in tumorigenesis, such as BCL6, which is relevant in diffuse large B-cell lymphoma (DLBCL) treatment .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of the chlorine atom at the 2-position is significant as it may enhance interaction with biological targets compared to non-chlorinated analogs. A comparative analysis with similar compounds reveals:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate | Contains ethyl instead of methyl ester | Different substitution pattern |
| Methyl 1H-benzimidazole | Lacks the chloro substituent | Simpler structure; basic properties |
| Methyl 2-(1H-benzimidazol-5-yl)acetate | Similar ester functionality | Different substitution pattern affecting reactivity |
This table highlights how variations in structure can lead to differences in biological activity, emphasizing the importance of SAR studies in drug development.
Case Studies
- Antimicrobial Efficacy : A study evaluated various benzimidazole derivatives for their antimicrobial properties against Staphylococcus aureus and Mycobacterium smegmatis. Results indicated that certain derivatives exhibited low minimum inhibitory concentrations (MIC), suggesting strong antimicrobial activity .
- Anticancer Activity : In vivo studies on similar benzimidazole compounds demonstrated their ability to reduce tumor growth by targeting specific oncogenic pathways. For instance, inhibitors that degrade BCL6 showed promise in lymphoma models .
Q & A
Basic: How can reaction conditions be optimized for synthesizing Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate?
Answer:
Optimization involves systematic testing of solvents, bases, and catalysts. For example, dichloromethane (DCM) paired with diisopropylethylamine (DIPEA) as a base enhances esterification efficiency by stabilizing intermediates and reducing side reactions . Temperature control (e.g., reflux in ethanol) and catalyst selection (e.g., triethylamine for thioacetate formation) are critical for yield improvement . Parallel small-scale reactions with HPLC monitoring can identify optimal conditions before scaling up.
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- 1H/13C NMR : Resolves substituent positions on the benzimidazole core, with chloro and ester groups causing predictable deshielding (e.g., ester carbonyl at ~170 ppm in 13C NMR) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1730 cm⁻¹ for esters, N-H stretches for imidazole) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., TOF-MS) validates molecular weight and isotopic patterns (e.g., chlorine’s 3:1 M+2 ratio) .
Advanced: How can DFT/B3LYP calculations aid in predicting electronic properties?
Answer:
Density Functional Theory (DFT) with the B3LYP hybrid functional and 6-311++G(d,p) basis set computes:
- Frontier Molecular Orbitals (HOMO-LUMO) : Predicts reactivity and charge transfer (e.g., electron-deficient benzimidazole core) .
- Molecular Electrostatic Potential (MEP) : Maps nucleophilic/electrophilic sites, guiding derivatization strategies .
- NMR Chemical Shifts : Gauge-Invariant Atomic Orbital (GIAO) method aligns computed shifts with experimental data to validate tautomeric forms .
Advanced: How can tautomeric equilibria (thione-thiol) be studied experimentally and computationally?
Answer:
- Experimental : 1H NMR in DMSO-d6 detects thiol proton exchange, while IR identifies S-H stretches (~2500 cm⁻¹) .
- Computational : DFT-based geometry optimization identifies stable tautomers via Gibbs free energy comparisons. Solvent effects (e.g., polarizable continuum models) refine predictions .
Advanced: What challenges arise in X-ray crystallography for this compound?
Answer:
- Crystal Growth : Low solubility in polar solvents necessitates vapor diffusion (e.g., DCM/hexane).
- Twinned Data : SHELXL refinement tools in the SHELX suite resolve overlapping reflections .
- Disorder Modeling : Partial occupancy of flexible substituents (e.g., ester groups) requires constrained refinement .
Advanced: How can structure-activity relationships (SAR) guide pharmacological studies?
Answer:
- Derivatization : Introduce substituents at the 2-chloro or acetate positions to modulate lipophilicity (ClogP) and binding affinity .
- Docking Studies : AutoDock/Vina predicts interactions with targets (e.g., kinases), validated by mutagenesis assays .
- In Vitro Screening : Prioritize analogs with IC50 < 10 µM in enzyme inhibition assays (e.g., angiotensin-converting enzyme) .
Basic: How should reactive intermediates (e.g., imidazole radicals) be stabilized during synthesis?
Answer:
- Low Temperatures : Use ice baths for LiAlH4 reductions to prevent over-reduction .
- Inert Atmosphere : N2/Ar prevents oxidation of thiol intermediates .
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for -OH groups) .
Advanced: How to resolve contradictions between experimental and computational data?
Answer:
- Error Analysis : Compare RMSD of DFT-optimized structures with X-ray data to identify functional limitations (e.g., B3LYP underestimates dispersion forces) .
- Solvent Corrections : Apply SMD continuum models to computational NMR shifts to account for solvent polarity .
- Multi-Method Validation : Cross-check with MP2 or CCSD(T) for critical electronic properties .
Basic: What strategies ensure comprehensive literature reviews for this compound?
Answer:
- Database Searches : Use SciFinder and Reaxys with keywords (e.g., "benzimidazole acetate synthesis") and CAS numbers.
- Patent Mining : Espacenet and USPTO filters for "imidazole derivatives" and "medicinal applications" .
- Citation Tracking : Follow seminal papers (e.g., Lee-Yang-Parr correlation studies) via Web of Science .
Advanced: What methodologies assess in vivo pharmacokinetics and toxicity?
Answer:
- ADMET Prediction : SwissADME estimates bioavailability (%F >30) and blood-brain barrier penetration .
- Metabolic Profiling : LC-MS/MS identifies Phase I/II metabolites (e.g., ester hydrolysis products) .
- Acute Toxicity : Rodent LD50 studies (OECD 423) paired with histopathology .
Notes
- Citations : Integrated from peer-reviewed studies, excluding non-reliable sources.
- Methodological Focus : Emphasizes reproducible techniques for academic research.
- Depth : Balances foundational knowledge (e.g., synthesis) with advanced computational/thematic analyses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
